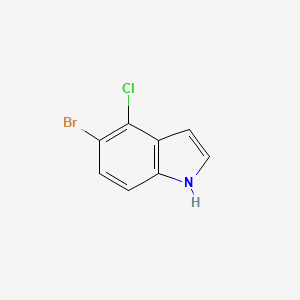

5-bromo-4-chloro-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

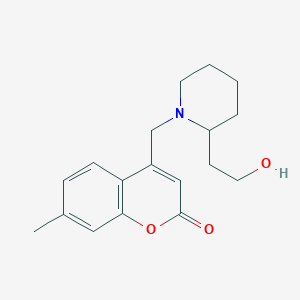

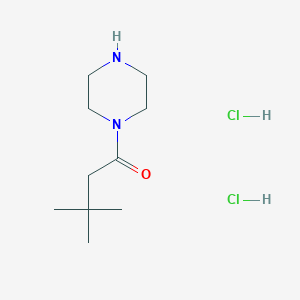

5-bromo-4-chloro-1H-indole is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A process for efficient synthesis of 5-bromoindole has been patented, which involves a series of reactions starting with indole as a raw material .Molecular Structure Analysis

The molecular formula of 5-bromo-4-chloro-1H-indole is C8H5BrClN, and its molecular weight is 230.49 .Physical And Chemical Properties Analysis

5-bromo-4-chloro-1H-indole is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Antiviral Activity

Indole derivatives, including 5-bromo-4-chloro-1H-indole, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . The indole nucleus in these compounds has been found in many important synthetic drug molecules, providing a valuable idea for treatment .

Antioxidant Activity

Indole derivatives also possess antioxidant properties . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Substrate for Beta-galactosidase

5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside, a derivative of 5-bromo-4-chloro-1H-indole, is a substrate for beta-galactosidase . This enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in the synthesis of these compounds .

Drug Discovery

The increasing diversity of small molecule libraries, including indole derivatives, is a major source for the discovery of new drug candidates . The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported, using a straightforward synthetic approach .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-4-chloro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHJTELEAIHBJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-chloro-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)

![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)

![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)

![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)